

Technical Guide: Ro 10-5824 Dihydrochloride and the Dopamine D4 Receptor

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Compound of Interest

Compound Name: Ro 10-5824 dihydrochloride

Cat. No.: B1662600

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of **Ro 10-5824 dihydrochloride** for the dopamine D4 receptor. It includes a summary of its quantitative binding data, a detailed experimental protocol for a representative binding assay, and visualizations of the D4 receptor signaling pathway and the experimental workflow.

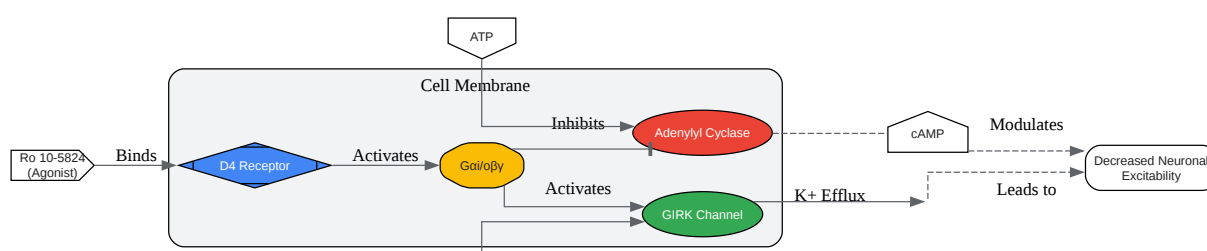
Core Data Presentation

Ro 10-5824 dihydrochloride is a selective partial agonist for the dopamine D4 receptor.^{[1][2][3][4]} Its binding affinity is characterized by a low nanomolar K_i value, indicating a high affinity for the D4 receptor. The compound exhibits significant selectivity for the D4 receptor over other dopamine receptor subtypes.

Compound	Parameter	Value	Receptor	Selectivity
Ro 10-5824 dihydrochloride	K_i	5.2 nM	Human Dopamine D4	>250-fold vs. D3; >1000-fold vs. D1, D2, D5 ^[2]
EC50	205 nM	Human Dopamine D4	(Functional Assay: [35S]GTPyS binding) ^[5]	

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[6] Upon activation by an agonist such as dopamine or Ro 10-5824, the receptor couples to inhibitory G proteins (G α i/o).[7][8][9] This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[6] Additionally, the $\beta\gamma$ subunits of the dissociated G protein can modulate the activity of other effectors, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.[7]



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Dopamine D4 Receptor Signaling Pathway.

Experimental Protocols

The determination of the K_i value for **Ro 10-5824 dihydrochloride** at the D4 receptor is typically performed using a competitive radioligand binding assay. The following protocol is a representative example based on standard methodologies.

Objective: To determine the binding affinity (K_i) of a test compound (Ro 10-5824) for the dopamine D4 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

- Receptor Source: Cell membranes prepared from a cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).
- Radioligand: A high-affinity D4 receptor radioligand, such as [3H]-spiperone or another suitable ligand.
- Test Compound: **Ro 10-5824 dihydrochloride**.
- Non-specific Binding Control: A high concentration of a known D4 receptor ligand (e.g., unlabeled haloperidol or clozapine).
- Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
- Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).
- Scintillation Counter: For quantifying radioactivity.

Procedure:

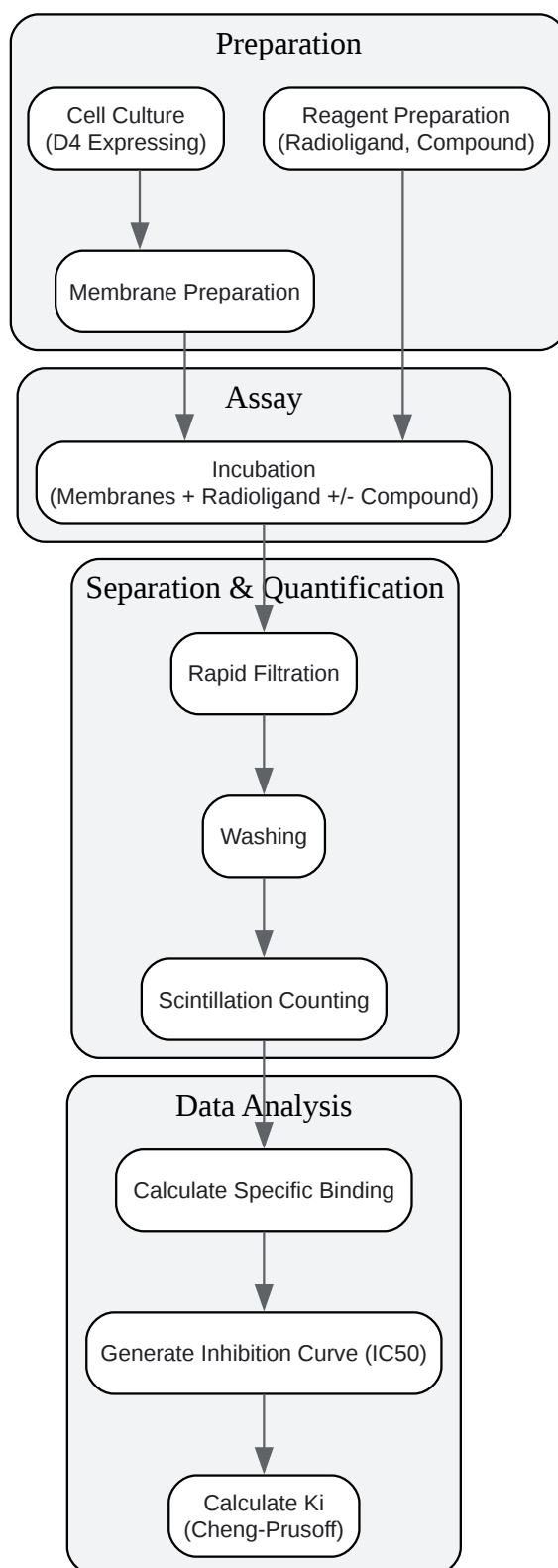
- Membrane Preparation:
 - Culture cells expressing the human D4 receptor to a high density.
 - Harvest the cells and homogenize them in ice-cold buffer.
 - Centrifuge the homogenate at low speed to remove nuclei and large debris.
 - Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
 - Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of approximately 100-200 µg/mL.
- Binding Assay:
 - Set up assay tubes or a 96-well plate for total binding, non-specific binding, and competitive binding.

- Total Binding: Add receptor membranes, radioligand (at a concentration near its K_d), and assay buffer.
- Non-specific Binding: Add receptor membranes, radioligand, and a high concentration of the non-specific binding control.
- Competitive Binding: Add receptor membranes, radioligand, and varying concentrations of the test compound (Ro 10-5824).
- Incubate all samples at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Filtration and Washing:
 - Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
 - Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
- Quantification:
 - Place the filters in scintillation vials with scintillation cocktail.
 - Measure the radioactivity on each filter using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

- Calculate the K_i value from the IC_{50} using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Experimental Workflow

The following diagram illustrates the key steps in a typical radioligand binding assay to determine the K_i value of a compound.



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Radioligand Binding Assay Workflow.

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